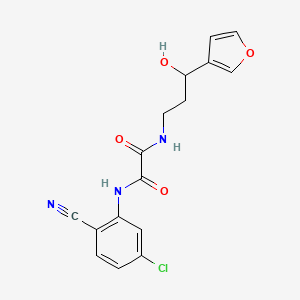
N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C16H14ClN3O4 and its molecular weight is 347.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(5-chloro-2-cyanophenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential applications based on recent research findings.
The compound is synthesized through a multi-step organic reaction process. Initial steps typically include the chlorination of an aromatic precursor, followed by the formation of the oxalamide linkage through condensation with an appropriate amine derivative. The introduction of the furan group is accomplished via palladium-catalyzed cross-coupling techniques. The molecular formula for this compound is C16H16ClN3O4 with a molecular weight of approximately 363.77 g/mol .
The biological activity of this compound primarily involves its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors, altering their activity and leading to diverse biological effects. The exact pathways depend on the specific biological systems being studied .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study highlighted that compounds with similar structural features demonstrated activity against mycobacterial, bacterial, and fungal strains, often surpassing standard antibiotics like isoniazid and ciprofloxacin .
Antioxidant Properties
The antioxidant capacity of related compounds has been evaluated using methods such as the DPPH radical scavenging assay. These studies suggest that modifications in the chemical structure can enhance radical scavenging abilities, indicating potential therapeutic applications in oxidative stress-related conditions .
Herbicidal Activity
The compound has also been investigated for its herbicidal properties. Studies have shown that derivatives exhibit substantial herbicidal activity against various plant species, indicating potential use in agricultural applications .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various oxalamide derivatives, this compound was tested against multiple pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as an alternative therapeutic agent.
Study 2: Antioxidant Activity Assessment
A series of antioxidant assays were conducted where this compound's derivatives showed varying degrees of effectiveness. Notably, one derivative exhibited 88% inhibition in DPPH radical scavenging tests, positioning it as a strong candidate for further development in antioxidant therapies .
Data Tables
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c17-12-2-1-10(8-18)13(7-12)20-16(23)15(22)19-5-3-14(21)11-4-6-24-9-11/h1-2,4,6-7,9,14,21H,3,5H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWRNPIFTVBVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C(=O)NCCC(C2=COC=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














